molecular formula C10H11NO4 B1443402 3-(Carbamoylmethoxy)-4-methylbenzoic acid CAS No. 1249590-78-0

3-(Carbamoylmethoxy)-4-methylbenzoic acid

Cat. No. B1443402
M. Wt: 209.2 g/mol
InChI Key: CJEMIFBOZRXQLP-UHFFFAOYSA-N
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Description

“3-(Carbamoylmethoxy)-4-methylbenzoic acid” is a chemical compound . It is also known as “4-(carbamoylmethoxy)-3-methoxybenzoic acid” with a CAS Number: 869464-82-4 . Its molecular weight is 225.2 .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs), and microwave (MW) and ultrasound (US) irradiations . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals .


Molecular Structure Analysis

The molecular formula of “3-(Carbamoylmethoxy)-4-methylbenzoic acid” is C10H11NO5 . The InChI Code is 1S/C10H11NO5/c1-15-8-4-6 (10 (13)14)2-3-7 (8)16-5-9 (11)12/h2-4H,5H2,1H3, (H2,11,12) (H,13,14) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : Efficient and commercially viable synthesis techniques have been developed for structurally similar compounds like 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, which is a key intermediate in the preparation of certain pharmaceuticals (Salman et al., 2002).

  • Vibrational Spectroscopic Investigation : The vibrational spectra of similar compounds like 4-hydroxy-3-methylbenzoic acid have been studied using various spectroscopic techniques, offering insights into the electronic properties of the molecule (Palanimurugan & Jeyavijayan, 2021).

Applications in Material Science

  • Optoelectronic Properties : Research on benzoic acid derivatives has explored their optoelectronic properties, particularly in the context of europium and terbium complexes. This has implications for their use in materials science, especially in developing new photonic materials (Hilder et al., 2009).

  • Polymer Science : Benzoic acid and its derivatives have been used as dopants in polymer science, specifically in the context of polyaniline. Such compounds have shown promise in modifying the properties of polymers, which can be critical in developing advanced materials (Amarnath & Palaniappan, 2005).

Biological and Environmental Applications

  • Antibacterial and Antifungal Activities : Some derivatives of benzoic acid have shown potential in exhibiting antibacterial and antifungal activities. This suggests a possible role in developing new antimicrobial agents (Shao et al., 2007).

  • Environmental Degradation Studies : Studies on the photodegradation of parabens, which are esters of p-hydroxybenzoic acid, have provided valuable insights into the environmental fate and breakdown of these compounds. This is important for assessing their environmental impact and designing more eco-friendly chemicals (Gmurek et al., 2015).

properties

IUPAC Name

3-(2-amino-2-oxoethoxy)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEMIFBOZRXQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Carbamoylmethoxy)-4-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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